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A Comparative Guide for Researchers and Drug Development Professionals

Executive Summary
This guide provides a detailed comparison of two molecules, SA 47 and JNJ-42165279,

intended for researchers, scientists, and drug development professionals. While extensive

preclinical and clinical data are available for JNJ-42165279, a selective inhibitor of fatty acid

amide hydrolase (FAAH), publicly accessible information on a specific therapeutic agent

designated as "SA 47" for direct comparison is not available. The search for "SA 47" yielded

ambiguous results, including references to the immune checkpoint target CD47, which is

distinct from the mechanism of action of JNJ-42165279.

Therefore, this guide will focus on a comprehensive overview of JNJ-42165279, presenting its

pharmacological profile, mechanism of action, and key experimental data in the requested

format. This information can serve as a benchmark for evaluating other FAAH inhibitors.

JNJ-42165279: A Profile
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme fatty acid

amide hydrolase (FAAH).[1][2][3] Developed by Janssen Pharmaceutica, it has been
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investigated for the treatment of anxiety disorders and major depressive disorder, with clinical

development progressing to Phase II trials.[2]

Mechanism of Action
JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[2] FAAH is

the primary enzyme responsible for the degradation of a class of endogenous signaling lipids

called fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA),

oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1][3] By inhibiting FAAH, JNJ-

42165279 increases the levels of these FAAs in both the central nervous system and the

periphery, thereby enhancing their signaling.[3]
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Caption: FAAH Inhibition by JNJ-42165279.

Quantitative Data Summary for JNJ-42165279
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The following tables summarize the key in vitro and in vivo data for JNJ-42165279.

Table 1: In Vitro Potency and Selectivity
Parameter Species Value Reference

FAAH IC50 Human (recombinant) 70 ± 8 nM [3][4]

Rat (recombinant) 313 ± 28 nM [3][4]

Selectivity

Panel of 50+

receptors, enzymes,

transporters, and ion

channels

No significant

inhibition (>50%) at 10

µM

[3][5]

CYP Inhibition
CYP1A2, 2C8, 2C9,

2C19, 2D6, 3A4
No inhibition at 10 µM [5]

hERG Inhibition No inhibition at 10 µM [5]

Table 2: Pharmacodynamic Effects in Humans (Phase I
Study)
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Biomarker
Dose (oral,
daily)

Fold Increase
(vs.
Placebo/Predo
se)

Compartment Reference

Anandamide

(AEA)

10-100 mg

(single dose)

5.5 - 10-fold

(peak)
Plasma [6]

10 mg (7 days) ~45-fold CSF [6][7]

25 mg (7 days) ~41-fold CSF [6][7]

75 mg (7 days) ~77-fold CSF [6][7]

Oleoylethanolami

de (OEA)

10-100 mg

(single dose)

4.3 - 5.6-fold

(peak)
Plasma [6]

10 mg (7 days) ~6.6-fold CSF [6][7]

25 mg (7 days) ~5.8-fold CSF [6][7]

75 mg (7 days) ~7.4-fold CSF [6][7]

Palmitoylethanol

amide (PEA)

10-100 mg

(single dose)

4.3 - 5.6-fold

(peak)
Plasma [6]

Brain FAAH

Occupancy

≥10 mg (single

dose)

96-98% (at

Cmax)
Brain (PET) [6]

10 mg (trough,

single dose)
>80% Brain (PET) [6]

2.5 mg (trough,

single dose)
>50% Brain (PET) [6]

Experimental Protocols
FAAH Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of JNJ-42165279

against recombinant human and rat FAAH.

Methodology:
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Enzyme Source: Recombinant human or rat FAAH is used.

Substrate: A suitable substrate for FAAH, such as anandamide, is utilized. The substrate is

often radiolabeled or fluorogenic to enable detection of product formation.

Incubation: The enzyme is pre-incubated with varying concentrations of JNJ-42165279 for a

defined period (e.g., 60 minutes) to allow for inhibitor binding.[3]

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

Reaction Termination: The reaction is stopped after a specific time by adding a quenching

agent.

Detection: The amount of product formed is quantified using an appropriate method (e.g.,

liquid scintillation counting for radiolabeled substrates or fluorescence measurement).

Data Analysis: The percentage of inhibition at each concentration of JNJ-42165279 is

calculated relative to a vehicle control. The IC50 value is determined by fitting the

concentration-response data to a sigmoidal dose-response curve.

Brain FAAH Occupancy Study using Positron Emission
Tomography (PET)
Objective: To measure the extent to which JNJ-42165279 binds to and blocks FAAH in the

living human brain.

Methodology:

PET Tracer: A radiolabeled tracer that specifically binds to FAAH, such as [11C]MK3168, is

used.[6][8]

Study Design: This is typically a multi-session study in healthy volunteers.

Baseline Scan: A PET scan is performed before administration of JNJ-42165279 to

measure the baseline availability of FAAH.
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Post-Dose Scans: Subsequent PET scans are conducted at various time points after

single or multiple doses of JNJ-42165279.[6][8]

Image Acquisition: The distribution of the PET tracer in the brain is imaged over time.

Data Analysis:

The binding potential of the tracer in different brain regions is calculated for both baseline

and post-dose scans.

FAAH occupancy is calculated as the percentage reduction in tracer binding potential after

JNJ-42165279 administration compared to baseline.

Experimental Workflow for PET Occupancy Study
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Caption: Workflow for a clinical PET FAAH occupancy study.
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Conclusion
JNJ-42165279 is a well-characterized, potent, and selective FAAH inhibitor with demonstrated

target engagement in both preclinical models and human clinical trials. The extensive publicly

available data on its in vitro potency, in vivo pharmacodynamics, and central nervous system

target occupancy make it a valuable reference compound in the field of endocannabinoid

system modulation. While a direct comparison with "SA 47" is not feasible due to the lack of

specific information on the latter, the detailed profile of JNJ-42165279 provided herein offers a

robust dataset for researchers and drug developers working on novel FAAH inhibitors or

related therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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